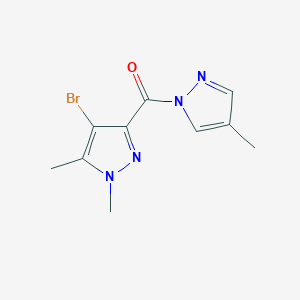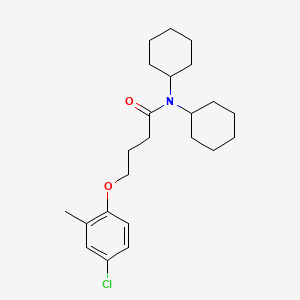![molecular formula C13H18BrN5O B10974571 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10974571.png)
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazole derivative, followed by subsequent functionalization to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and reactions are typically carried out at controlled temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
N-methyl-1H-pyrazole-3-carboxamide: Lacks the bromine substitution but shares the pyrazole core and some functional properties.
1-ethyl-N-methyl-1H-pyrazole-3-carboxamide: Similar structure but without the bromine and additional pyrazole ring.
Uniqueness
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its bromine substitution and dual pyrazole rings make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H18BrN5O |
|---|---|
Poids moléculaire |
340.22 g/mol |
Nom IUPAC |
4-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18BrN5O/c1-5-19-8-11(14)12(16-19)13(20)17(3)6-10-7-18(4)15-9(10)2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
QLYGDMFKVHWYRV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)N(C)CC2=CN(N=C2C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10974489.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B10974494.png)
![[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-(2-bicyclo[2.2.1]heptanyl)methanone](/img/structure/B10974499.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B10974519.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B10974543.png)

![N-[3-carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10974551.png)

![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10974579.png)
![2-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10974582.png)
